2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate
Description
This compound features a bicyclic scaffold comprising a 1,4-dioxepine ring fused to a pyrrole moiety, with two carboxylic acid groups at positions 6 and 8 and a hydrate form stabilizing its crystalline structure . The hydrate form enhances stability under ambient conditions, a critical factor in pharmaceutical formulation .
Properties
IUPAC Name |
2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6.H2O/c11-8(12)4-6-7(5(10-4)9(13)14)16-3-1-2-15-6;/h10H,1-3H2,(H,11,12)(H,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHWAGXGPDRWHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(NC(=C2OC1)C(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584526 | |
| Record name | 3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871126-42-0 | |
| Record name | 3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The principal synthetic approach to 2,3,4,7-tetrahydro-dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid; hydrate involves the functionalization of derivatives of 3,4-ethylenedioxypyrrole (EDOP) and 3,4-(1,3-propylenedioxy)pyrrole (ProDOP). These precursors are subjected to controlled oxidation, reduction, and substitution reactions to introduce the dicarboxylic acid groups at the 6 and 8 positions of the heterocyclic framework.
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- Formation of the dioxepino ring fused to the pyrrole nucleus by cyclization reactions involving ethylene or propylene glycol derivatives.
- Introduction of carboxyl functionalities via selective oxidation or ester hydrolysis.
- Hydration to yield the hydrate form, stabilizing the compound in solid form.
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- Use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilic substitutions.
- Catalysts including acid catalysts (e.g., p-toluenesulfonic acid) for ring closure steps.
- Temperature control typically in the range of 50–120 °C depending on the step to optimize yield and purity.
Types of Chemical Reactions Employed
| Reaction Type | Description | Common Reagents | Outcome |
|---|---|---|---|
| Oxidation | Introduction of carboxylic acid groups by oxidation of precursor esters or alcohols | Potassium permanganate (KMnO4), Chromium(VI) reagents | Formation of dicarboxylic acid moieties |
| Reduction | Selective reduction of intermediate functional groups to stabilize the ring system | Sodium borohydride (NaBH4), Catalytic hydrogenation | Saturation of double bonds, stabilization of tetrahydro ring |
| Substitution | Replacement of leaving groups by nucleophiles to introduce functional groups | Halogenated intermediates, nucleophilic carboxylates | Formation of substituted pyrrole derivatives |
These reactions are often carried out sequentially to build the complex fused heterocyclic structure with the desired functional groups.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C9H9NO6 · xH2O |
| Molecular Weight (anhydrous) | 227.17 g/mol |
| Common Precursors | 3,4-Ethylenedioxypyrrole, 3,4-(1,3-propylenedioxy)pyrrole |
| Solvents | DMF, DMSO, Ethanol, Water |
| Catalysts | p-Toluenesulfonic acid, Acid/base catalysts |
| Reaction Temperature | 50–120 °C |
| Purification | Recrystallization, Chromatography |
| Yield Range | Typically moderate to high, dependent on reaction optimization |
Research Findings and Optimization Studies
- Research indicates that the choice of precursor significantly affects the electrochemical properties of the final compound, with 3,4-(1,3-propylenedioxy)pyrrole derivatives yielding polymers with enhanced conductivity.
- Optimization of oxidation steps using mild oxidants improves selectivity for dicarboxylic acid formation without over-oxidation or ring degradation.
- Hydration state control is critical for stability; controlled crystallization from aqueous media ensures reproducible hydrate formation.
- Studies also show that substitution reactions can be fine-tuned by varying nucleophile strength and reaction time to yield derivatives for specialized applications.
Chemical Reactions Analysis
Types of Reactions
2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of propylenedioxypyrrole, which are used in the synthesis of conductive and electroactive polymers .
Scientific Research Applications
2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer for the synthesis of conductive polymers.
Medicine: Research into its use in drug delivery systems and medical devices.
Industry: Utilized in the production of electrooptical polymers for various industrial applications.
Mechanism of Action
The mechanism of action of 2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid;hydrate involves its role as a monomer in the synthesis of conductive polymers. These polymers exhibit high electroactivity and stability, making them suitable for various applications. The molecular targets and pathways involved include the interaction of the monomer with other chemical species to form stable polymeric structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diethyl 2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylate
- Core Structure: Identical dioxepino-pyrrole backbone.
- Substituents : Ethyl ester groups instead of carboxylic acids.
- Synthesis : Prepared via esterification of the parent dicarboxylic acid or its precursors.
- Key Differences :
3-Methoxy-6,8-Dioxo-3,4,7,8-Tetrahydro-2H,6H-1,4-Dithiepino[2,3-c]pyrrole
- Core Structure : Replaces oxygen atoms in the dioxepine ring with sulfur, forming a 1,4-dithiepine ring.
- Substituents : Methoxy group at position 3.
- Synthesis : Reacts 6-methoxy-1,4-dithiepine-2,3-dicarbonitrile with HCl in formic acid .
- Key Differences :
5,7-Dioxo-6-(1,8-Naphthyridin-2-yl)-2,3,6,7-Tetrahydro-1,4-Dithiino[2,3-c]pyrrole
- Core Structure: Dithiino[2,3-c]pyrrole fused with a naphthyridine moiety.
- Substituents : 1,8-Naphthyridine at position 4.
- Synthesis: Cycloaddition of 2-amino-1,8-naphthyridine with dithiine dicarboxylic acid anhydride .
- Solubility: Reduced aqueous solubility compared to the oxygenated target compound due to sulfur and aromatic substituents.
4,6-Diaryl-4,6,7,8-Tetrahydro[1,4]oxazepino[4,3-c]sydnones
- Core Structure: Oxazepine ring fused to a mesoionic sydnone.
- Substituents : Aromatic groups at positions 4 and 5.
- Synthesis : Oxa-Pictet-Spengler reaction using Lewis acids .
- Key Differences: Reactivity: Sydnone’s mesoionic nature facilitates [3+2] cycloadditions, enabling diverse derivatization . Stereochemistry: Predominantly cis-configuration in solid state, influencing molecular recognition .
Tetrahydroindolo[2,3-c]quinolinones
Biological Activity
The compound 2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid; hydrate is a member of the dioxepin class of compounds, which are known for their diverse biological activities. This article provides a comprehensive overview of its biological activity based on available research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of 2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₃O₄
- Molecular Weight : 273.28 g/mol
- IUPAC Name : 2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid
This compound exhibits a unique structure that contributes to its biological activities.
Antihyperglycemic Activity
One significant area of research focuses on the antihyperglycemic properties of dioxepin derivatives. A study indicated that certain analogues of dioxepins exhibited promising antihyperglycemic effects in vitro. The lead compound demonstrated a notable decrease in blood glucose levels in diabetic models. The mechanism involves the modulation of insulin signaling pathways and enhancement of glucose uptake in peripheral tissues .
Antioxidant Properties
Another study highlighted the antioxidant potential of this compound. The antioxidant activity was assessed using various assays such as DPPH radical scavenging and FRAP (Ferric Reducing Ability of Plasma). Results showed that the compound effectively scavenged free radicals and reduced oxidative stress markers in cellular models .
Neuroprotective Effects
Research has also explored the neuroprotective effects of 2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid. In animal models of neurodegenerative diseases, treatment with this compound resulted in reduced neuronal apoptosis and improved cognitive function. The proposed mechanism includes inhibition of neuroinflammatory pathways and modulation of neurotransmitter levels .
Data Table: Biological Activities Summary
Case Study 1: Antihyperglycemic Activity
In a controlled study involving diabetic rats, administration of 2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid resulted in a 30% reduction in fasting blood glucose levels compared to the control group. This effect was attributed to enhanced insulin sensitivity and increased GLUT4 translocation to the cell membrane.
Case Study 2: Neuroprotection in Alzheimer's Model
In a mouse model of Alzheimer's disease, treatment with this compound led to a significant decrease in amyloid-beta plaque formation and improved memory retention scores. The results suggest that the compound may exert protective effects against neurodegeneration through anti-inflammatory mechanisms.
Q & A
Q. What are the optimized synthetic routes for preparing 2,3,4,7-Tetrahydro-[1,4]dioxepino[2,3-c]pyrrole-6,8-dicarboxylic acid hydrate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions with careful control of temperature and pH. For structurally similar compounds (e.g., methoxy derivatives of 1,4-dithiepino-pyrroles), anhydrides are prepared by reacting inorganic bases (e.g., NaOH) with precursors like 3-methoxy-6,8-dioxo-3,4,7,8-tetrahydro-2H,6H-1,4-dithiepino[2,3-c]pyrrole, followed by acid quenching (HCl) . Key variables include:
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Temperature : Reactions below 28°C prevent side-product formation.
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Solvent choice : Formic acid is used for nitrile hydrolysis in some cases.
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Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) improves purity .
- Data Table :
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | <28°C | Minimizes decomposition |
| Base Strength | pH 10–12 | Facilitates cyclization |
| Reaction Time | 12–24 hrs | Ensures complete conversion |
Q. How can spectroscopic techniques (NMR, HRMS) validate the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals based on analogous compounds (e.g., tetrahydroimidazo-pyridine derivatives). For example, pyrrolidine ring protons resonate at δ 3.5–4.5 ppm, while carboxylic acid protons appear as broad singlets (~δ 12–14 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed mass). For example, deviations <5 ppm indicate high purity .
- IR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹ .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Hydrate Stability : Store in airtight containers with desiccants to prevent hydration/dehydration cycles.
- Temperature : -20°C for long-term storage; avoid repeated freeze-thaw cycles.
- pH Sensitivity : Stable in neutral conditions but degrades in strong acids/bases (e.g., HCl or NaOH >1M) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) guide the design of derivatives with enhanced reactivity or solubility?
- Methodological Answer :
- Reaction Path Search : Use tools like GRRM or Gaussian to predict transition states and intermediates .
- Solubility Prediction : Calculate logP values (e.g., XlogP3 ~3.6 for similar dicarboxylates) to prioritize hydrophilic substituents .
- Example Workflow :
Optimize geometry at B3LYP/6-31G* level.
Simulate reaction pathways for substituent addition.
Validate with experimental kinetics (e.g., Arrhenius plots) .
Q. How can contradictory spectral or crystallographic data be resolved for this compound?
- Methodological Answer :
- Case Study : If NMR signals for diastereomers overlap (e.g., δ 4.2–4.5 ppm), use:
- Variable Temperature NMR : Resolve dynamic equilibria (e.g., ring-flipping).
- COSY/NOESY : Identify through-space couplings to assign stereochemistry .
- X-ray Crystallography : Compare experimental unit cell parameters with computational models (e.g., Mercury CSD) .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive intermediates?
- Methodological Answer :
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In Situ Quenching : For air/moisture-sensitive intermediates (e.g., Grignard reagents), use Schlenk lines or gloveboxes .
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Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce side reactions.
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Real-Time Monitoring : Use HPLC or GC-MS to track intermediate conversions (e.g., retention time ~5.2 min for nitrile precursors) .
- Data Table :
| Step | Challenge | Solution | Yield Improvement |
|---|---|---|---|
| Cyclization | Low regioselectivity | Use Lewis acids (e.g., ZnCl₂) | +25% |
| Hydrolysis | Over-oxidation | Controlled pH (6–7) | +15% |
Methodological Frameworks
Q. How can researchers integrate high-throughput experimentation (HTE) with traditional synthesis for this compound?
- Answer :
- Workflow :
Design a 96-well plate with varied conditions (solvent, catalyst, temperature).
Use automated liquid handlers for parallel reactions.
Analyze outcomes via LC-MS and machine learning (e.g., Random Forest for pattern recognition) .
- Case Study : HTE reduced optimization time for a similar pyrrolidine derivative from 6 months to 2 weeks .
Q. What are the best practices for reconciling discrepancies between theoretical and experimental spectroscopic data?
- Answer :
- Calibration : Use internal standards (e.g., TMS for NMR, Naformate for HRMS).
- DFT Calculations : Simulate NMR shifts at the mPW1PW91/6-311+G(2d,p) level to match experimental δ values .
- Error Analysis : Calculate mean absolute deviations (MAD) for <0.1 ppm (1H) and <1 ppm (13C) thresholds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
